Methyl 4,5-dimethoxy-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-4,5-DIMETHOXYBENZOATE is a complex organic compound that features an adamantane moiety, a carbamoyl group, and a dimethoxybenzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-4,5-DIMETHOXYBENZOATE typically involves multiple steps. One common method includes the reaction of adamantan-1-yl isocyanate with methyl 2-amino-4,5-dimethoxybenzoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-4,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia (NH3), primary amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-4,5-DIMETHOXYBENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity and selectivity. The carbamoyl group can form hydrogen bonds with target molecules, while the dimethoxybenzoate structure can participate in π-π interactions and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-AMINO-4,5-DIMETHOXYBENZOATE: A precursor in the synthesis of the target compound, featuring similar structural elements but lacking the adamantane moiety.
ADAMANTAN-1-YL ISOCYANATE: Another related compound used in the synthesis of various adamantane derivatives.
Uniqueness
METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-4,5-DIMETHOXYBENZOATE is unique due to the combination of the adamantane moiety with the carbamoyl and dimethoxybenzoate groups. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H28N2O5 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
methyl 2-(1-adamantylcarbamoylamino)-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C21H28N2O5/c1-26-17-7-15(19(24)28-3)16(8-18(17)27-2)22-20(25)23-21-9-12-4-13(10-21)6-14(5-12)11-21/h7-8,12-14H,4-6,9-11H2,1-3H3,(H2,22,23,25) |
InChI Key |
FEILMLHCNIBXLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC23CC4CC(C2)CC(C4)C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.